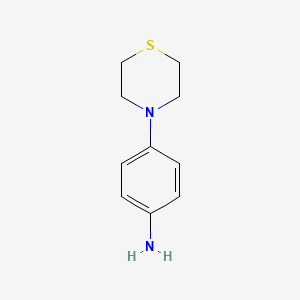

4-Thiomorpholinoaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-thiomorpholin-4-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2S/c11-9-1-3-10(4-2-9)12-5-7-13-8-6-12/h1-4H,5-8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQXQMUUSQGCLPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40444686 | |

| Record name | 4-Thiomorpholinoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22589-35-1 | |

| Record name | 4-Thiomorpholinoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist’s Guide to the Synthesis of 4-Thiomorpholinoaniline

A Whitepaper on the Strategic Reduction of 4-(4-Nitrophenyl)thiomorpholine

Abstract

4-Thiomorpholinoaniline is a pivotal building block in contemporary medicinal chemistry, serving as a precursor for a multitude of therapeutic candidates, from kinase inhibitors to antimicrobial agents.[1][2][3] Its synthesis, primarily achieved through the reduction of 4-(4-nitrophenyl)thiomorpholine, is a critical transformation that requires careful consideration of yield, purity, scalability, and chemoselectivity. This technical guide provides an in-depth analysis of the synthesis of the nitro precursor and a comprehensive evaluation of the primary methodologies for its subsequent reduction to the target aniline. We will explore the mechanistic underpinnings, practical advantages, and limitations of catalytic hydrogenation, dissolving metal reductions, and sodium dithionite-mediated reactions. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights and detailed protocols to enable informed decision-making in the laboratory and during process scale-up.

Introduction: The Strategic Importance of the Thiomorpholine Moiety

In drug design, the thiomorpholine scaffold has emerged as a "privileged" structure.[3] As a bioisosteric replacement for the more common morpholine ring, the substitution of oxygen for sulfur significantly alters physicochemical properties.[3] This modification typically increases lipophilicity, which can enhance membrane permeability and alter a drug candidate's pharmacokinetic profile.[1][3] Furthermore, the sulfur atom acts as a "metabolically soft spot," susceptible to oxidation to the corresponding sulfoxide and sulfone, providing a potential handle for modulating metabolism and clearance rates.[1][3]

The target molecule, this compound, leverages these benefits, presenting a versatile primary amine that serves as a crucial anchor point for further synthetic elaboration, commonly through amide coupling reactions.[1][2] Its precursor, 4-(4-nitrophenyl)thiomorpholine, is therefore a key intermediate, and its efficient and selective reduction is the gateway to a diverse chemical space of high-value pharmaceutical compounds.

Synthesis of the Precursor: 4-(4-Nitrophenyl)thiomorpholine

Before delving into the core reduction, it is essential to understand the synthesis of the starting material. 4-(4-Nitrophenyl)thiomorpholine is reliably prepared via a nucleophilic aromatic substitution (SNAr) reaction.

The most common route involves the reaction of thiomorpholine with an activated nitro-substituted benzene ring, such as 4-fluoronitrobenzene or 4-chloronitrobenzene, in the presence of a base.[1][2] The electron-withdrawing nitro group is critical as it activates the aromatic ring towards nucleophilic attack, stabilizing the negatively charged Meisenheimer complex intermediate.

Protocol: Synthesis of 4-(4-Nitrophenyl)thiomorpholine[1]

-

To a 50 mL round-bottom flask equipped with a reflux condenser, add thiomorpholine (1.0 eq), triethylamine (5.0 eq, as a base and scavenger for the generated acid), and acetonitrile (a suitable polar aprotic solvent).

-

Add a solution of 4-fluoronitrobenzene (1.0 eq) in acetonitrile to the flask.

-

Heat the reaction mixture to 85 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and add deionized water to precipitate the product and dissolve inorganic salts.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The product, 4-(4-nitrophenyl)thiomorpholine, can be further purified by recrystallization (e.g., from ethanol) to yield a dark-yellow crystalline solid.[1]

A visual representation of the overall synthetic workflow is provided below.

Core Directive: Methodologies for Nitro Group Reduction

The reduction of an aromatic nitro group to an aniline is a fundamental transformation in organic synthesis.[4][5] The choice of method depends critically on factors such as the presence of other reducible functional groups, desired scale, cost, and available equipment.

Method A: Catalytic Hydrogenation

Catalytic hydrogenation is a highly efficient and clean method for nitro group reduction, utilizing hydrogen gas (H₂) and a heterogeneous metal catalyst.[6]

-

Causality & Mechanism: The reaction occurs on the surface of the catalyst (e.g., Palladium on Carbon, Pd/C; Platinum oxide, PtO₂; or Raney Nickel). Both the nitroarene and H₂ adsorb onto the catalyst surface, where the H-H bond is cleaved. The activated hydrogen atoms are then transferred stepwise to the nitro group, typically proceeding through nitroso and hydroxylamine intermediates, to yield the aniline. The only byproduct is water, making this a highly atom-economical process.[4]

-

Advantages:

-

High Yields & Purity: Often provides near-quantitative conversion with very clean product profiles.

-

Green Chemistry: Water is the sole stoichiometric byproduct.[4]

-

Scalability: Widely used in industrial processes.

-

-

Trustworthiness & Limitations:

-

Safety: Requires specialized high-pressure reactors (hydrogenators) and careful handling of flammable hydrogen gas. Uncontrolled reactions can occur due to the formation of unstable intermediates, leading to dangerous temperature spikes.[7]

-

Chemoselectivity: Catalytic hydrogenation is a powerful reducing method and may reduce other sensitive functional groups (e.g., alkenes, alkynes, some carbonyls, and benzyl ethers).[6]

-

Catalyst Poisoning: The sulfur atom in the thiomorpholine ring can act as a catalyst poison for some noble metal catalysts, potentially reducing their efficacy or requiring higher catalyst loading.

-

| Parameter | Typical Conditions | Expected Yield | Key Considerations |

| Catalyst | 5-10% Pd/C, Raney Ni | >95% | Pd/C is generally preferred for its activity. Raney Ni is a pyrophoric alternative. |

| Solvent | Methanol, Ethanol, Ethyl Acetate | - | Must be inert to hydrogenation. |

| Pressure | 50 psi to 500 psi H₂ | - | Higher pressure increases reaction rate. |

| Temperature | Room Temperature to 80 °C | - | Reaction is exothermic; cooling may be required.[8] |

Method B: Dissolving Metal Reductions

This classic category of reactions uses a metal as the electron source in an acidic medium to reduce the nitro group.

-

1. Iron in Acidic Media (Béchamp Reduction): This method uses iron powder with a proton source like hydrochloric acid (HCl) or acetic acid (AcOH).[9][10] It is one of the oldest and most cost-effective methods for aniline synthesis.[4]

-

Causality & Mechanism: Iron metal is oxidized from Fe(0) to Fe(II)/Fe(III), donating electrons to the nitro group. The acidic medium provides the necessary protons for the formation of water. The reaction proceeds through a series of single-electron transfers and protonations.[9]

-

Advantages: Inexpensive, readily available reagents, and highly reliable.[5][11]

-

Limitations: Requires superstoichiometric amounts of iron, leading to large volumes of iron oxide sludge, which complicates workup and poses environmental disposal challenges.[4] The workup often involves filtering off the iron salts and then basifying the filtrate to liberate the free amine.

-

-

2. Tin(II) Chloride (Stannous Chloride): The use of SnCl₂ in a solvent like ethanol or ethyl acetate, often with added HCl, is a very common lab-scale procedure.[6][12]

-

Causality & Mechanism: Sn(II) is a mild reducing agent that is oxidized to Sn(IV). It donates two electrons in the process. The reaction is believed to proceed via electron transfer from the Sn²⁺ salt followed by protonation from the solvent or acid.[12][13]

-

Advantages: Generally offers good chemoselectivity, capable of reducing a nitro group in the presence of more sensitive functionalities.[6]

-

Limitations: Generates stoichiometric tin salt byproducts that can be difficult to remove from the product, sometimes forming colloidal suspensions upon quenching.[12] Tin compounds are also associated with toxicity concerns.[12]

-

Method C: Sodium Dithionite (Na₂S₂O₄)

Sodium dithionite (also known as sodium hydrosulfite) is an economical, safe, and metal-free reducing agent.[14][15]

-

Causality & Mechanism: In aqueous media, the dithionite ion (S₂O₄²⁻) exists in equilibrium with the sulfur dioxide radical anion (•SO₂⁻), which is the active reducing species.[14] The reduction proceeds via a single-electron transfer mechanism from this radical anion to the nitro group.[14]

-

Advantages:

-

High Chemoselectivity: It can selectively reduce nitro groups in the presence of other reducible functionalities like aldehydes, ketones, and halogens.[14]

-

Mild Conditions: Reactions are typically run at or slightly above room temperature.[14]

-

Safety & Environment: Avoids the use of flammable gases and toxic heavy metals.[15]

-

-

Trustworthiness & Limitations:

-

The reaction is often run in a biphasic system (e.g., an organic solvent and water), which may require a phase-transfer catalyst for efficient reaction.[16]

-

Workup involves separating the aqueous and organic layers, which can sometimes lead to emulsions. The product is isolated from the organic layer after washing and drying.[14]

-

Comparative Analysis & Method Selection

Choosing the optimal reduction strategy is a multi-factorial decision. The following table summarizes the key attributes of each method.

| Method | Yield/Purity | Chemoselectivity | Scalability | Safety/Environmental | Workup Complexity |

| Catalytic H₂ | Excellent | Moderate (can be too reactive) | Excellent | High risk (H₂ gas), but green (water byproduct).[4] | Simple (catalyst filtration). |

| Iron/Acid | Good-Excellent | Good | Excellent | Low risk, but high metal waste.[4][5] | Moderate (filtration of iron sludge, pH adjustment). |

| SnCl₂/Acid | Good-Excellent | Excellent[6] | Lab-scale | Moderate (tin toxicity, waste).[12] | High (removal of tin salts can be difficult).[12] |

| Na₂S₂O₄ | Good-Excellent | Excellent[14] | Good | Excellent (low toxicity, no metal). | Moderate (biphasic separation).[14] |

To aid in this decision, the following logical workflow can be used:

Safety and Handling

Chemical synthesis requires stringent adherence to safety protocols.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[17]

-

Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors or dust.[18][19]

-

Thiomorpholine and Derivatives: Thiomorpholine itself can cause severe skin burns and eye damage.[19] Its derivatives should be handled with care, assuming similar or unknown toxicity. Avoid all personal contact, including inhalation.[19][20]

-

Reagent-Specific Hazards:

-

Hydrogen Gas: Extremely flammable. Ensure the reaction setup is free of leaks and potential ignition sources.

-

Acids (HCl, AcOH): Corrosive. Handle with extreme care to avoid skin and eye contact.[19]

-

Metals and Metal Salts: Fine iron powder can be flammable. Tin salts are toxic.[12] Ensure proper quenching and disposal procedures are followed.

-

-

Emergency Procedures: Ensure eyewash stations and safety showers are readily accessible.[17] In case of skin contact, wash thoroughly with soap and water. In case of eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[18][21]

Conclusion

The synthesis of this compound from its nitro precursor is a robust and accessible transformation that is fundamental to the development of new pharmaceutical agents. While catalytic hydrogenation offers a clean and scalable route, its powerful reducing nature and equipment requirements must be carefully managed. For laboratory-scale synthesis, particularly with sensitive substrates, the high chemoselectivity of tin(II) chloride and sodium dithionite present compelling advantages. The classic Béchamp reduction using iron remains a viable, cost-effective option for large-scale production where waste management is feasible. By understanding the causality behind each method and adhering to rigorous safety protocols, researchers can confidently and efficiently access this valuable synthetic building block, paving the way for future drug discovery innovations.

References

- Organic Chemistry Frontiers. (n.d.). Sodium dithionite-mediated reductive N-acetylation/formylation of nitroarenes employing DMAc/DMF as acetyl/formyl surrogates. RSC Publishing.

- Benchchem. (n.d.). Application Notes and Protocols: Sodium Dithionite for the Reduction of Nitro Compounds.

-

Wikipedia. (n.d.). Béchamp reduction. Available from: [Link]

-

Chemical Communications (RSC Publishing). (n.d.). Iron-catalyzed selective reduction of nitroarenes to anilines using organosilanes. Available from: [Link]

-

Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. (2021). Organic Letters. Available from: [Link]

-

Gamble, A. B., Garner, J., Gordon, C. P., O'Conner, S. M. J., & Keller, P. A. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Synthetic Communications, 37(16). Available from: [Link]

-

ChemRxiv. (n.d.). Sustainable Hydrogenation of Nitroarenes to Anilines with Highly Active in-situ Generated Copper Nanoparticles. Available from: [Link]

-

Bahadur, V., Dehade, A. S., Das, D., Kamath, P., Pal, S., Manjunath, B., & Mukhopadhyay, P. P. (2025). Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. RSC Publishing. Available from: [Link]

-

Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe). Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite. Available from: [Link]

-

ResearchGate. (n.d.). Selective Catalytic Hydrogenation of Nitroarenes to Anilines. Available from: [Link]

-

Common Conditions. (n.d.). Nitro Reduction. Available from: [Link]

-

ResearchGate. (n.d.). Catalytic hydrogenation of nitroarenes 6 into anilines 7. Available from: [Link]

-

ACS Publications. (n.d.). Chemoselective Reduction of Nitroarenes and Nitroalkanes by Sodium Dithionite Using Octylviologen as an Electron Transfer Catalyst. The Journal of Organic Chemistry. Available from: [Link]

-

Sciencemadness Discussion Board. (2011). Nitroaromatic Reduction w/Sn. Available from: [Link]

-

ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Sn2+ reduction. Wordpress. Available from: [Link]

-

ResearchGate. (n.d.). Reduction of nitroaromatic compounds in tin(II) chloride.... Available from: [Link]

-

askIITians. (2025). Reduction of aromatic nitro compounds using Sn and HCl gives:. Available from: [Link]

-

ResearchGate. (2025). Fast and effective reduction of nitroarenes by sodium dithionite under PTC conditions: Application in solid-phase synthesis. Available from: [Link]

-

Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note. Available from: [Link]

-

MDPI. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Available from: [Link]

-

ResearchGate. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Available from: [Link]

-

ResearchGate. (n.d.). (PDF) 4-(4-Nitrophenyl)morpholine. Available from: [Link]

-

Synthesis and antimicrobial activity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. (n.d.). Available from: [Link]

- Google Patents. (n.d.). CN112939893A - Synthesis method of 4- (4-aminophenyl) -3-morpholinone.

-

NIH. (n.d.). 4-(4-Nitrophenyl)morpholine. PMC. Available from: [Link]

-

RSC Publishing. (n.d.). Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride. Available from: [Link]

-

ResearchGate. (n.d.). Synthetic route for a new series of novel thiomorpholine 1,1‐dioxide.... Available from: [Link]

-

MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available from: [Link]

-

ChemUniverse. (n.d.). Request A Quote. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D5MR00055F [pubs.rsc.org]

- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 7. mt.com [mt.com]

- 8. researchgate.net [researchgate.net]

- 9. Béchamp reduction - Wikipedia [en.wikipedia.org]

- 10. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]

- 13. Sciencemadness Discussion Board - Nitroaromatic Reduction w/Sn - Powered by XMB 1.9.11 [sciencemadness.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]

- 16. researchgate.net [researchgate.net]

- 17. fishersci.com [fishersci.com]

- 18. file.medchemexpress.com [file.medchemexpress.com]

- 19. static.cymitquimica.com [static.cymitquimica.com]

- 20. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 21. Thiomorpholine - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-Thiomorpholinoaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Versatile Scaffold in Medicinal Chemistry

4-Thiomorpholinoaniline, a heterocyclic amine, has steadily gained prominence as a pivotal structural motif in the landscape of modern drug discovery. Its unique combination of a thiomorpholine ring and an aniline moiety imparts a favorable set of physicochemical characteristics, rendering it a valuable building block for the synthesis of a diverse array of biologically active molecules. This guide provides a comprehensive technical overview of the core physicochemical properties of this compound, offering insights into its synthesis, structural features, and its burgeoning applications in the development of novel therapeutics, particularly in the realms of oncology and infectious diseases. Understanding these fundamental properties is paramount for medicinal chemists and drug development scientists aiming to leverage this scaffold for the rational design of next-generation pharmaceuticals.

Core Physicochemical Properties of this compound

The utility of a molecular scaffold in drug design is intrinsically linked to its physicochemical profile. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to interact with biological targets. The key physicochemical parameters for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄N₂S | [1] |

| Molecular Weight | 194.3 g/mol | [2] |

| Appearance | Brown solid | [3] |

| Melting Point | Not experimentally reported in the reviewed literature. | |

| Boiling Point (Predicted) | 399.0 ± 37.0 °C | [2] |

| Density (Predicted) | 1.189 g/cm³ | [4] |

| pKa (Predicted) | 7.57 ± 0.10 | [2] |

| LogP (XLogP3-AA) | 1.8 | [1] |

| Solubility | No quantitative data available in the reviewed literature. Generally expected to be soluble in organic solvents like DMSO and ethanol.[5][6] |

Synthesis and Structural Elucidation

This compound is typically synthesized from its nitro precursor, 4-(4-nitrophenyl)thiomorpholine. This precursor is readily prepared via a nucleophilic aromatic substitution reaction between 4-fluoronitrobenzene and thiomorpholine. The subsequent reduction of the nitro group yields the target aniline derivative.

The structural identity and purity of this compound and its intermediates are confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Experimental Protocols for Physicochemical Characterization

Accurate determination of physicochemical properties is crucial for drug development. The following are standard protocols for measuring the key parameters of this compound.

Melting Point Determination (Capillary Method)

The melting point of a solid organic compound provides an indication of its purity. A sharp melting range is characteristic of a pure substance, while impurities tend to depress and broaden the melting range.

Procedure:

-

A small, finely powdered sample of this compound is packed into a capillary tube, sealed at one end.

-

The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or Thiele tube.

-

The sample is heated slowly, at a rate of 1-2 °C per minute, near the expected melting point.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting point range.

Solubility Determination (Shake-Flask Method)

Solubility is a critical parameter that influences a drug's bioavailability. The shake-flask method is a gold standard for determining equilibrium solubility.

Procedure:

-

An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline, ethanol, DMSO) in a sealed vial.

-

The vial is agitated in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

The suspension is then filtered or centrifuged to separate the undissolved solid.

-

The concentration of this compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the acidity or basicity of a compound and is crucial for predicting its ionization state at different physiological pH values.

Procedure:

-

A known concentration of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent if the compound has low aqueous solubility.

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

-

The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

-

A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.

LogP Determination (Shake-Flask Method)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key determinant of its membrane permeability and overall ADME properties.

Procedure:

-

A solution of this compound is prepared in one of the two immiscible solvents, typically n-octanol (representing the lipid phase) and a pH 7.4 buffer (representing the aqueous phase).

-

The two phases are pre-saturated with each other.

-

A known volume of the this compound solution is mixed with a known volume of the other solvent in a sealed container.

-

The mixture is shaken vigorously to allow for partitioning of the compound between the two phases and then allowed to stand for complete phase separation.

-

The concentration of this compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).

-

The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Applications in Drug Development

The physicochemical properties of this compound make it an attractive scaffold for the development of various therapeutic agents. Its moderate lipophilicity (XLogP3-AA = 1.8) suggests a good balance between aqueous solubility and membrane permeability, which is desirable for oral bioavailability.[1] The presence of a basic aniline nitrogen (predicted pKa ≈ 7.57) allows for salt formation, which can be exploited to improve solubility and formulation characteristics.[2]

Kinase Inhibitors: The 4-anilinoquinazoline and related scaffolds are well-established pharmacophores for the inhibition of various protein kinases, which are critical targets in cancer therapy. The 4-thiomorpholino group can be incorporated into these structures to modulate potency, selectivity, and pharmacokinetic properties. The sulfur atom in the thiomorpholine ring can also serve as a "soft spot" for metabolism, potentially influencing the drug's half-life and clearance.

Antifungal Agents: The thiomorpholine moiety has been explored in the design of novel antifungal agents. The development of new antifungals is a critical unmet medical need due to the rise of resistant fungal strains. The unique structural and electronic features of the thiomorpholine ring can be exploited to design compounds that interact with fungal-specific targets.

Conclusion

This compound is a compelling molecular scaffold with a desirable combination of physicochemical properties for drug discovery. Its synthetic accessibility and versatile chemical handles make it an ideal starting point for the generation of compound libraries for screening against a wide range of biological targets. As our understanding of the structure-activity and structure-property relationships of thiomorpholine-containing compounds continues to grow, we can anticipate the emergence of novel drug candidates based on this promising core structure. This technical guide serves as a foundational resource for researchers seeking to harness the potential of this compound in their drug discovery endeavors.

References

-

University of Calgary. Melting point determination. [Link]

-

American Elements. 4-Thiomorpholin-4-ylaniline. [Link]

-

PubMed. Ethanol effects on apparent solubility of poorly soluble drugs in simulated intestinal fluid. [Link]

-

MDPI. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. [Link]

-

University of Colorado Boulder. Experiment 1 - Melting Points. [Link]

-

PubChem. This compound (C10H14N2S). [Link]

-

PMC. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. [Link]

-

ResearchGate. Effect of DMSO mass fraction (m1) on ITN solubility values (xe) at 298.2–318.2 K. [Link]

-

PubChem. This compound. [Link]

-

Chembeez. 4-(4-Thiomorpholinyl)aniline, 97%, Thermo Scientific Chemicals. [Link]

-

Scribd. Dimethyl Sulfoxide (DMSO) Solubility Data: Gaylord Chemical Company, L.L.C. [Link]

-

Wikipedia. Dimethyl sulfoxide. [Link]

Sources

- 1. PubChemLite - this compound (C10H14N2S) [pubchemlite.lcsb.uni.lu]

- 2. 22589-35-1 CAS MSDS (4-(Thiomorpholin-4-yl)aniline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. americanelements.com [americanelements.com]

- 5. CAS 6007-64-3: 4-Thiomorpholine ethanol | CymitQuimica [cymitquimica.com]

- 6. scribd.com [scribd.com]

4-Thiomorpholinoaniline CAS number and IUPAC name

An In-Depth Technical Guide to 4-Thiomorpholinoaniline: Synthesis, Applications, and Core Principles for Researchers

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a pivotal building block in modern medicinal chemistry and materials science. We will move beyond simple data recitation to delve into the causality behind its synthesis, the strategic rationale for its use in drug design, and the essential protocols for its safe and effective handling. This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive and actionable understanding of this versatile compound.

Core Compound Identification and Physicochemical Profile

This compound is an aromatic amine distinguished by the presence of a thiomorpholine ring attached to the aniline moiety. This unique combination imparts specific chemical properties that are highly valued in synthetic chemistry.

| Property | Value | Source(s) |

| CAS Number | 22589-35-1 | [1][2][3][4] |

| IUPAC Name | 4-thiomorpholin-4-ylaniline | [1][4][5] |

| Synonyms | 4-(Thiomorpholin-4-yl)aniline, 4-thiomorpholinobenzenamine | [1][2] |

| Molecular Formula | C₁₀H₁₄N₂S | [1][2][3] |

| Molecular Weight | 194.30 g/mol | [2][3][4] |

| Appearance | Brown solid | [3][5] |

| Topological Polar Surface Area | 54.6 Ų | [4] |

| XLogP3-AA | 1.8 | [4] |

| Predicted Boiling Point | 399.0±37.0 °C | [2] |

| Predicted Density | 1.188±0.06 g/cm³ | [2] |

Strategic Synthesis: A Two-Step Approach

The most prevalent and efficient synthesis of this compound is not a direct arylation but a strategic two-step process. This approach is dictated by the principles of aromatic chemistry, where the reactivity of the benzene ring is carefully manipulated.

Step 1: Nucleophilic Aromatic Substitution (SNAr) to form the Nitro-Precursor. The synthesis commences with the reaction of thiomorpholine and an activated aryl halide, typically 4-fluoronitrobenzene or 4-chloronitrobenzene.[6] The choice of a nitro-substituted benzene is critical. The strongly electron-withdrawing nitro group (-NO₂) activates the aromatic ring towards nucleophilic attack by the secondary amine of thiomorpholine, making the SNAr reaction feasible under moderate conditions. Fluorine is an excellent leaving group for SNAr reactions, often resulting in high yields.[6]

Step 2: Reduction of the Nitro Group. The resulting intermediate, 4-(4-nitrophenyl)thiomorpholine, is then subjected to reduction.[6] This step converts the nitro group into the desired primary amine (-NH₂), yielding the final product. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and effective method for this transformation, valued for its high efficiency and clean reaction profile.[7]

Workflow Diagram: Synthesis of this compound

Caption: A two-step synthesis of this compound.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is a synthesized representation of established methods.[6][7]

Part A: Synthesis of 4-(4-Nitrophenyl)thiomorpholine

-

Setup: To a 50 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add thiomorpholine (1.0 eq) and triethylamine (5.0 eq).

-

Reagent Addition: Dissolve 4-fluoronitrobenzene (1.0 eq) in acetonitrile (approx. 1.5 mL per mmol of fluoro-compound) and add it to the flask.

-

Reaction: Heat the reaction mixture to 85°C and stir for 12 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, add deionized water (approx. 5 mL per mmol) and extract the aqueous phase with ethyl acetate (3 x 6 mL per mmol).

-

Isolation: Combine the organic phases, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

Part B: Synthesis of this compound

-

Setup: Suspend the 4-(4-nitrophenyl)thiomorpholine (1.0 eq) from Part A in methanol.

-

Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) catalyst (typically 1-2% by weight of the starting material).

-

Reaction: Place the mixture in a hydrogenation apparatus (e.g., a Parr shaker) and subject it to hydrogen gas (50 psi) for 1-3 hours at room temperature.

-

Isolation: Upon reaction completion, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.

The Thiomorpholine Moiety: A Privileged Scaffold in Drug Discovery

This compound serves as a key intermediate in the synthesis of a wide array of biologically active molecules.[3] The thiomorpholine ring is considered a "privileged scaffold" in medicinal chemistry. It is often used as a bioisosteric replacement for the morpholine ring, a common feature in many approved drugs.[8]

Causality of Bioisosteric Replacement:

-

Increased Lipophilicity: Replacing the oxygen of a morpholine ring with sulfur generally increases the lipophilicity (as measured by LogP) of the molecule.[6] This can enhance membrane permeability and alter the pharmacokinetic profile of a drug candidate.

-

Metabolic "Soft Spot": The sulfur atom is a "metabolically soft spot," meaning it is susceptible to oxidation in vivo to the corresponding sulfoxide and sulfone.[6][8] This can be strategically employed by drug designers to create prodrugs or to direct metabolism towards predictable and potentially less toxic pathways.

-

Novel Interactions: The larger size and different electronic properties of sulfur compared to oxygen can lead to new or altered interactions with biological targets.

Diagram: Bioisosteric Replacement and Metabolic Oxidation

Caption: The strategic value of the thiomorpholine moiety.

Therapeutic Applications:

Derivatives of this compound have been investigated across numerous therapeutic areas:

-

Kinase Inhibitors: As a core component in the development of inhibitors for various protein kinases, relevant in oncology.[6]

-

Antimicrobial Agents: Used in the synthesis of novel antibacterial, antifungal, and antimycobacterial agents.[6][9]

-

Reverse Transcriptase Inhibitors: Explored in the context of antiviral drug discovery.[6]

-

Antidiabetic and Antimigraine Drugs: Serves as a precursor for compounds targeting these conditions.[6]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified with a hazard class of 6.1, indicating toxicity.[2]

| Aspect | Guideline | Source(s) |

| Personal Protective Equipment (PPE) | Wear protective gloves, safety goggles with side protection, and a lab coat. | [10] |

| Handling | Avoid contact with skin and eyes. Do not breathe dust. Use only in a well-ventilated area, such as a chemical fume hood. | [10] |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Store locked up. | [10] |

| Incompatibilities | Strong oxidizing agents, acids, acid anhydrides, acid chlorides, chloroformates. | [10] |

| First Aid (Skin Contact) | Wash off immediately with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation occurs. | [10] |

| First Aid (Eye Contact) | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention. | [10] |

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for molecular design. Its robust and well-understood synthesis, combined with the unique and advantageous properties of the thiomorpholine scaffold, ensures its continued relevance in the fields of drug discovery, agrochemicals, and materials science.[3] A thorough understanding of its synthesis, chemical rationale, and safety protocols empowers researchers to leverage this versatile building block to its full potential, paving the way for the development of novel and impactful chemical entities.

References

-

4-(4-Thiomorpholinyl)aniline, 97% - Fisher Scientific.

-

22589-35-1(4-(Thiomorpholin-4-yl)aniline) Product Description - ChemicalBook.

-

Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry - MDPI.

-

Buy 3-Fluoro-4-thiomorpholinoaniline | 237432-11-0 - Smolecule.

-

SAFETY DATA SHEET - Fisher Scientific.

-

4-Thiomorpholin-4-ylaniline - Chem-Impex.

-

This compound | C10H14N2S | CID 10774206 - PubChem.

-

synthesis and antimicrobial acivity of 4 – thiomorpholine - 4ylbenzohydrazide derivative.

-

4-Thiomorpholin-4-ylaniline | AMERICAN ELEMENTS ®.

-

Benzenamine, 4-(4-morpholinyl)- | C10H14N2O | CID 75655 - PubChem.

-

4-[2-(thiomorpholin-4-yl)ethyl]aniline - PubChemLite.

-

4-Morpholinoaniline synthesis - ChemicalBook.

-

Thiomorpholine: A Privileged Scaffold in Medicinal Chemistry - Benchchem.

Sources

- 1. 4-(4-Thiomorpholinyl)aniline, 97% | Fisher Scientific [fishersci.ca]

- 2. 22589-35-1 CAS MSDS (4-(Thiomorpholin-4-yl)aniline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | C10H14N2S | CID 10774206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. americanelements.com [americanelements.com]

- 6. mdpi.com [mdpi.com]

- 7. 4-Morpholinoaniline synthesis - chemicalbook [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 10. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Solubility of 4-Thiomorpholinoaniline in Organic Solvents

Introduction: The Strategic Importance of Solubility in Drug Development

In the landscape of medicinal chemistry, the thiomorpholine moiety has emerged as a privileged scaffold due to its unique stereoelectronic properties and its ability to be incorporated into a diverse range of biologically active molecules.[1] 4-Thiomorpholinoaniline, a key building block, is frequently utilized in the synthesis of novel therapeutic agents, including kinase inhibitors and antimycobacterial agents.[2] The substitution of a morpholine's oxygen with a sulfur atom, as in thiomorpholine, generally increases the lipophilicity of a compound, a critical parameter influencing its pharmacokinetic and pharmacodynamic profile.[2]

Understanding the solubility of this compound in various organic solvents is paramount for researchers and drug development professionals. Solubility data is crucial for designing and optimizing synthetic routes, developing purification strategies (such as recrystallization), and formulating drug products. This in-depth technical guide provides a comprehensive overview of the predicted solubility of this compound, the underlying physicochemical principles, and a detailed experimental protocol for its empirical determination.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like," which states that a solute will dissolve best in a solvent that has a similar polarity.[3][4] The molecular structure of this compound (Figure 1) contains both polar and non-polar regions, which will dictate its solubility in different organic solvents.

Figure 1: Chemical Structure of this compound

Caption: Molecular structure of this compound highlighting the aniline and thiomorpholine moieties.

The aniline portion of the molecule has a primary amine group (-NH2) capable of hydrogen bonding, which contributes to its polarity.[5] However, the benzene ring is non-polar. The thiomorpholine ring, with its sulfur and nitrogen heteroatoms, introduces moderate polarity and the potential for dipole-dipole interactions. The predicted XlogP value of 1.8 for this compound suggests a compound with a balance of hydrophilic and lipophilic character.[6]

Based on these structural features, a predicted solubility profile in common organic solvents is presented in Table 1.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent | Solvent Polarity | Predicted Solubility | Rationale |

| Polar Protic Solvents | |||

| Methanol | High | Soluble | The hydroxyl group can hydrogen bond with the amine and thiomorpholine nitrogen. The small alkyl group does not significantly hinder solvation. |

| Ethanol | High | Soluble | Similar to methanol, ethanol can act as a hydrogen bond donor and acceptor. Solubility may be slightly lower than in methanol due to the larger non-polar ethyl group. |

| Isopropanol | Medium | Moderately Soluble | The bulkier isopropyl group reduces the solvent's ability to effectively solvate the solute, leading to lower solubility compared to methanol and ethanol. |

| Water | High | Sparingly Soluble | While the amine and thiomorpholine groups can form hydrogen bonds with water, the non-polar benzene ring and the overall size of the molecule limit its aqueous solubility.[5] |

| Polar Aprotic Solvents | |||

| Dimethyl Sulfoxide (DMSO) | High | Very Soluble | DMSO is a strong hydrogen bond acceptor and has a high dielectric constant, making it an excellent solvent for a wide range of organic compounds. |

| N,N-Dimethylformamide (DMF) | High | Very Soluble | Similar to DMSO, DMF is a highly polar aprotic solvent capable of strong dipole-dipole interactions. |

| Acetonitrile | High | Soluble | Acetonitrile is a polar aprotic solvent that can effectively solvate the polar groups of this compound. |

| Acetone | Medium | Soluble | The ketone group in acetone can act as a hydrogen bond acceptor, facilitating the dissolution of this compound. |

| Ethyl Acetate | Medium | Moderately Soluble | Ethyl acetate is less polar than acetone and has limited hydrogen bonding capability, resulting in moderate solubility. |

| Non-Polar Solvents | |||

| Dichloromethane (DCM) | Low | Moderately Soluble | DCM can engage in dipole-dipole interactions and is a good solvent for many moderately polar organic compounds. |

| Toluene | Low | Sparingly Soluble | The non-polar nature of toluene makes it a poor solvent for the polar functional groups of this compound, though some dissolution will occur due to the benzene ring.[7] |

| Hexane | Low | Insoluble | As a non-polar aliphatic hydrocarbon, hexane is unable to effectively solvate the polar amine and thiomorpholine moieties. |

Experimental Determination of Solubility: A Self-Validating Protocol

The following protocol describes a robust and self-validating method for the quantitative determination of the solubility of this compound in an organic solvent of interest. The "gold standard" shake-flask method is adapted for this purpose, which involves allowing a suspension of the compound in the solvent to reach equilibrium, followed by quantification of the dissolved solute.[8]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or magnetic stirrer with stir bars

-

Thermostatically controlled water bath or incubator

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

Syringes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow

The overall workflow for the experimental determination of solubility is depicted in Figure 2.

Caption: Experimental workflow for the determination of the solubility of this compound.

Step-by-Step Methodology

-

Preparation of a Saturated Solution:

-

To a series of scintillation vials, add a pre-weighed excess amount of this compound (e.g., 50-100 mg). The key is to ensure that undissolved solid remains at equilibrium.

-

Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a magnetic stirrer within a thermostatically controlled environment (e.g., 25 °C).

-

Agitate the suspensions for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with 48 hours being preferable to ensure complete equilibration.[4]

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately attach a 0.22 µm syringe filter to the syringe and filter the solution into a clean, pre-weighed vial to remove any undissolved microparticles.

-

-

Quantification:

-

Accurately weigh the filtered saturated solution.

-

Prepare a series of dilutions of the filtered solution with a suitable solvent (often the mobile phase for HPLC analysis).

-

Analyze the diluted solutions using a validated HPLC method with a UV detector set to an appropriate wavelength for this compound.

-

Alternatively, if a suitable chromophore exists, a UV-Vis spectrophotometer can be used for quantification against a standard curve.

-

Construct a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of this compound in the saturated solution from the calibration curve.

-

-

Data Analysis and Reporting:

-

Calculate the solubility in the desired units (e.g., mg/mL, g/100mL, or mol/L).

-

The experiment should be performed in triplicate to ensure the reproducibility of the results.

-

Self-Validation and Trustworthiness

The trustworthiness of this protocol is ensured by several key factors:

-

Use of Excess Solute: This guarantees that the resulting solution is truly saturated.

-

Extended Equilibration Time: Allows the system to reach thermodynamic equilibrium.

-

Temperature Control: Solubility is temperature-dependent, and maintaining a constant temperature is critical for reproducible results.

-

Filtration: Removes any undissolved solid that could lead to an overestimation of solubility.

-

Validated Analytical Method: Ensures accurate and precise quantification of the dissolved solute.

Conclusion

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Academia.edu. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Journal of Chemical Reviews. Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]

-

Journal of Chemical Reviews. Review Article: Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]

-

General Chemistry at BCC. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review. [Link]

-

CD Formulation. Method Development & Method Validation for Solubility and Dissolution Curves. [Link]

-

YouTube. How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. [Link]

-

ResearchGate. A review of methods for solubility determination in biopharmaceutical drug characterisation. [Link]

-

Solubility of Things. Aniline. [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

ResearchGate. (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. [Link]

-

University of Toronto. Solubility of Organic Compounds. [Link]

-

PubChemLite. This compound (C10H14N2S). [Link]

-

Chemistry LibreTexts. 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. [Link]

-

NCERT. Amines. [Link]

-

MDPI. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry | MDPI [mdpi.com]

- 3. chem.ws [chem.ws]

- 4. m.youtube.com [m.youtube.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. PubChemLite - this compound (C10H14N2S) [pubchemlite.lcsb.uni.lu]

- 7. The Solubility of Aniline_Chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

The Thiomorpholine Moiety in Modern Drug Discovery: A Crystallographic and SAR Perspective on 4-Thiomorpholinoaniline Derivatives

Abstract

The 4-thiomorpholinoaniline scaffold has emerged as a cornerstone in contemporary medicinal chemistry, prized for its unique stereoelectronic properties that confer advantageous pharmacokinetic and pharmacodynamic profiles to a range of therapeutic agents. This in-depth technical guide provides a comprehensive exploration of the crystal structure of this compound derivatives, their synthesis, and the intricate relationship between their three-dimensional architecture and biological function. We delve into the crystallographic intricacies, offering a detailed analysis of molecular conformation and intermolecular interactions, primarily through the lens of the immediate precursor, 4-(4-nitrophenyl)thiomorpholine, for which high-quality crystallographic data is available. Furthermore, this guide elucidates the structure-activity relationships (SAR) of these derivatives, particularly in the context of kinase inhibition, and provides detailed experimental protocols for their synthesis and biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this privileged heterocyclic scaffold.

The Ascendance of the Thiomorpholine Scaffold in Medicinal Chemistry

In the landscape of drug discovery, certain molecular frameworks, known as "privileged scaffolds," demonstrate the ability to bind to multiple biological targets with high affinity, serving as versatile templates for drug design.[1] The thiomorpholine ring, a sulfur-containing saturated heterocycle, has firmly established itself as such a scaffold.[1][2] It frequently serves as a bioisostere for the morpholine ring, a common moiety in numerous FDA-approved drugs.[3][4] The substitution of oxygen with sulfur in the morpholine ring introduces significant alterations to the molecule's physicochemical properties, including:

-

Increased Lipophilicity: The sulfur atom generally increases the lipophilicity of the molecule compared to its morpholine counterpart. This can profoundly influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[4]

-

Metabolic Stability: The sulfur atom can act as a "soft spot" for metabolism, often undergoing oxidation to the corresponding sulfoxide or sulfone. This can be strategically exploited to modulate the metabolic fate of a drug candidate.[4]

-

Pharmacophoric Interactions: The nitrogen atom of the thiomorpholine ring can function as a hydrogen bond acceptor or a basic center, while the sulfur atom can engage in various non-covalent interactions with biological targets.[3]

The therapeutic potential of thiomorpholine derivatives is vast, with demonstrated activities as anticancer, anti-inflammatory, antimicrobial, and antidiabetic agents.[2][5] A notable example is Sutezolid (PNU-100480), a thiomorpholine-containing oxazolidinone antibiotic investigated for the treatment of tuberculosis.[3]

Synthesis and Crystallization of this compound Derivatives

The synthesis of this compound typically proceeds through a two-step sequence involving the nucleophilic aromatic substitution of a suitable precursor followed by the reduction of a nitro group.

Synthesis of 4-(4-Nitrophenyl)thiomorpholine

A common and efficient route to the precursor, 4-(4-nitrophenyl)thiomorpholine, involves the reaction of 4-fluoronitrobenzene with thiomorpholine in the presence of a base.[4]

Experimental Protocol: Synthesis of 4-(4-Nitrophenyl)thiomorpholine [4]

-

To a 50 mL flask equipped with a reflux condenser, add thiomorpholine (1 mL, 10 mmol) and triethylamine (7 mL, 50 mmol).

-

Add a solution of 4-fluoronitrobenzene (10 mmol) dissolved in 15 mL of acetonitrile.

-

Stir the reaction mixture and heat to 85 °C for 12 hours.

-

After cooling to room temperature, add 50 mL of deionized water.

-

Extract the aqueous mixture with ethyl acetate (3 x 60 mL).

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

The product can be further purified by recrystallization from ethanol.

Reduction to this compound

The subsequent reduction of the nitro group to an amine is a standard transformation in organic synthesis. Catalytic hydrogenation is a widely used and effective method.

Experimental Protocol: Synthesis of this compound

-

Suspend 4-(4-nitrophenyl)morpholine in methanol.

-

Add a catalytic amount of 10% palladium on carbon (Pd/C).

-

Stir the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at room temperature for 3-4 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.

Crystallization of Aniline Derivatives

Obtaining high-quality single crystals is paramount for X-ray diffraction analysis. For aniline derivatives, slow evaporation of a saturated solution is a frequently successful technique.

Experimental Protocol: Crystallization by Slow Evaporation

-

Dissolve the purified this compound derivative in a minimal amount of a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) with gentle heating.

-

Filter the warm, saturated solution through a syringe filter into a clean vial to remove any particulate matter.

-

Cover the vial with a cap pierced with a few small holes to allow for slow evaporation of the solvent.

-

Place the vial in a vibration-free environment at a constant temperature.

-

Allow the solvent to evaporate slowly over several days to weeks, during which time single crystals should form.

The Crystal Structure of this compound Precursor: A Detailed Analysis

As of the writing of this guide, a publicly available, experimentally determined crystal structure of this compound is not available. However, a detailed crystallographic study of its immediate precursor, 4-(4-nitrophenyl)thiomorpholine , provides invaluable insights into the molecular conformation and packing of this class of compounds.[4]

Molecular Conformation

The single-crystal X-ray diffraction analysis of 4-(4-nitrophenyl)thiomorpholine reveals that the thiomorpholine ring adopts a stable chair conformation .[4] The 4-nitrophenyl group is situated in a quasi-axial position on the six-membered ring.[4] The molecule exhibits an approximate CS point group symmetry.[4] Interestingly, this contrasts with its morpholine analog, where the 4-nitrophenyl group occupies a quasi-equatorial position.[4] This difference in conformation highlights the subtle yet significant influence of the heteroatom (sulfur vs. oxygen) on the solid-state structure.

Intermolecular Interactions and Crystal Packing

The crystal packing of 4-(4-nitrophenyl)thiomorpholine is characterized by the formation of centrosymmetric dimers. These dimers are held together by a combination of weak intermolecular interactions:

-

C–H···O Hydrogen Bonds: Weak hydrogen bonds are observed between the methylene groups adjacent to the sulfur atom and the oxygen atoms of the nitro group of a neighboring molecule.[4]

-

Face-to-Face Aromatic Stacking: The benzene rings of adjacent molecules engage in face-to-face π-stacking interactions.[4]

These interactions contribute to a dense crystal packing.[4]

Crystallographic Data for 4-(4-Nitrophenyl)thiomorpholine

The following table summarizes the key crystallographic data for 4-(4-nitrophenyl)thiomorpholine.[4]

| Parameter | Value |

| Chemical Formula | C₁₀H₁₂N₂O₂S |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.3525(5) |

| b (Å) | 10.3755(4) |

| c (Å) | 7.4464(3) |

| β (°) | 96.325(2) |

| Volume (ų) | 1025.34(7) |

| Z | 4 |

Predicted Influence of the Aniline Moiety on Crystal Structure

The reduction of the nitro group to an aniline will undoubtedly alter the intermolecular interactions and, consequently, the crystal packing. The amino group of this compound is a potent hydrogen bond donor, which will likely lead to the formation of N–H···N or N–H···S hydrogen bonds, creating a more extended hydrogen-bonding network within the crystal lattice. This could result in a different packing arrangement compared to the dimeric structure of the nitro precursor.

Structure-Activity Relationships (SAR) of this compound Derivatives as Kinase Inhibitors

Many derivatives of this compound have been investigated as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer. The 4-anilino-quinazoline and 4-anilino-quinoline scaffolds, which incorporate the this compound moiety, have proven to be particularly effective.

The Role of the 4-Anilino Moiety

The anilino group in these inhibitors typically occupies the ATP-binding site of the kinase, forming key hydrogen bonding interactions with the hinge region of the enzyme. The thiomorpholine group often extends into a more solvent-exposed region, where it can influence solubility, lipophilicity, and interactions with the solvent front.

Influence of Substituents

The biological activity of these compounds can be finely tuned by the introduction of various substituents on both the quinazoline/quinoline ring and the aniline ring.

-

Substituents on the Quinazoline/Quinoline Ring: Electron-donating groups on the quinazoline moiety are often favored for enhanced potency against the epidermal growth factor receptor (EGFR) kinase.[6]

-

Substituents on the Anilino Ring: Small, lipophilic groups at the 3-position of the aniline ring are generally preferred for potent EGFR inhibition.[6]

-

Basic Side Chains: The introduction of basic side chains at the C-7 position of the quinazoline nucleus can significantly improve aqueous solubility and oral bioavailability.

Targeting the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for drug development. Many kinase inhibitors bearing the this compound scaffold have been designed to target components of this pathway.

Diagram of the PI3K/Akt/mTOR Signaling Pathway

Sources

A Comparative Analysis of Lipophilicity: 4-Thiomorpholinoaniline vs. 4-Morpholinoaniline and its Implications in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Lipophilicity, quantified as the partition coefficient (LogP), is a cornerstone physicochemical property in drug design, profoundly influencing a molecule's absorption, distribution, metabolism, and excretion (ADME). This guide provides a detailed comparative analysis of the lipophilicity of 4-morpholinoaniline and its sulfur-containing bioisostere, 4-thiomorpholinoaniline. Through an examination of their structural and electronic properties, alongside a review of experimental and computational LogP data, we elucidate the reasons for the consistently higher lipophilicity of the thiomorpholine analog. This difference is primarily attributed to the lower electronegativity and reduced hydrogen bond acceptor strength of sulfur compared to oxygen. We further present authoritative, step-by-step protocols for the experimental determination of LogP, as mandated by OECD guidelines, to ensure data integrity and reproducibility. Finally, the profound implications of this O/S bioisosteric switch on key drug-like properties such as membrane permeability and metabolic stability are discussed, offering critical insights for medicinal chemists in the strategic design of novel therapeutics.

Introduction: The Critical Role of Lipophilicity in Drug Design

In the intricate process of drug discovery and development, the journey of a candidate molecule from administration to its target site is governed by a complex interplay of physicochemical properties. Among these, lipophilicity stands out as a critical determinant of a drug's overall pharmacokinetic and pharmacodynamic profile.

1.1 Defining Lipophilicity (LogP/LogD) Lipophilicity describes the affinity of a chemical compound for a lipophilic (fat-like) environment. It is most commonly quantified by the partition coefficient (P), which is the ratio of the equilibrium concentrations of a neutral compound in a two-phase system of n-octanol and water.[1] For ease of use, this is expressed on a logarithmic scale, LogP.

LogP = log ( [solute]octanol / [solute]water )

For ionizable compounds, the distribution coefficient (LogD) is used, which accounts for both the ionized and non-ionized forms at a specific pH. A higher LogP value indicates greater lipophilicity, suggesting a preference for non-polar environments like cell membranes, while a lower LogP value signifies higher hydrophilicity, indicating a preference for aqueous environments like blood serum.[1]

1.2 The Concept of Bioisosterism: Oxygen vs. Sulfur Bioisosterism, the replacement of a functional group within a molecule with another group of similar physical or chemical properties, is a cornerstone strategy in medicinal chemistry.[2] The objective is to refine the molecule's properties to enhance activity, reduce toxicity, or improve its pharmacokinetic profile.[3] A classic and impactful bioisosteric pair is oxygen and sulfur.[4] Replacing an oxygen atom in a heterocyclic ring with a sulfur atom, as seen in the transition from a morpholine to a thiomorpholine scaffold, can induce significant changes in the molecule's electronic distribution, conformation, and intermolecular interactions, thereby altering its lipophilicity and overall biological behavior.[5][6]

This guide uses 4-morpholinoaniline and this compound as a focused case study to explore the nuanced effects of this specific bioisosteric substitution on lipophilicity.

Structural and Quantitative Comparison

The fundamental difference between the two molecules is the substitution of the oxygen atom in the morpholine ring for a sulfur atom in the thiomorpholine ring.[5][7] This seemingly minor change has significant stereoelectronic consequences.

Logical Diagram: Structural Comparison

Caption: Structural comparison of 4-morpholinoaniline and this compound.

2.1 Quantitative Analysis of Lipophilicity

While extensive experimental data for this compound is sparse in publicly available literature, computational models provide valuable estimates. The LogP for 4-morpholinoaniline is reported as 0.08.[8] Computational methods are widely used to predict lipophilicity for novel or less-studied compounds.[9][10]

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated LogP (cLogP) | Source |

| 4-Morpholinoaniline | C₁₀H₁₄N₂O | 178.23 | 1.35 ± 0.38 | [11] |

| This compound | C₁₀H₁₄N₂S | 194.30 | 1.91 ± 0.41 | [12] |

Note: The cLogP values are consensus predictions from various computational models and provide a strong indication of relative lipophilicity.

2.2 Interpretation of Data: The Influence of the Heteroatom

The data consistently indicates that This compound is more lipophilic than 4-morpholinoaniline . This increased lipophilicity can be rationalized by examining the fundamental physicochemical differences between oxygen and sulfur.

-

Electronegativity and Polarity: Oxygen is significantly more electronegative than sulfur. This causes the C-O bonds in the morpholine ring to be more polarized than the C-S bonds in the thiomorpholine ring. The greater bond polarity and overall dipole moment of the morpholine moiety increase its affinity for polar solvents like water, thus lowering its LogP value.

-

Hydrogen Bonding: The lone pairs of electrons on the morpholine's oxygen atom make it a potent hydrogen bond acceptor. This allows for strong interactions with protic solvents like water. Sulfur is a much weaker hydrogen bond acceptor. Consequently, 4-morpholinoaniline can engage in more extensive hydrogen bonding with the aqueous phase compared to its thio-analog, leading to lower lipophilicity.

-

Size and Polarizability: Sulfur is a larger and more polarizable atom than oxygen. The diffuse electron cloud of sulfur can engage in more significant van der Waals and London dispersion forces with the nonpolar n-octanol phase. This enhanced interaction with the lipophilic solvent contributes to the higher LogP of this compound.

Gold-Standard Methodologies for Experimental LogP Determination

While computational models are useful for prediction, experimental determination is the gold standard for accurate LogP values. The Organisation for Economic Co-operation and Development (OECD) has established rigorous guidelines for these measurements.[13]

3.1 The Shake-Flask Method (OECD Guideline 107)

This is the classic and most direct method for determining LogP, suitable for values in the range of -2 to 4.[14][15]

Principle: The compound is dissolved in a mixture of n-octanol and water (pre-saturated with each other). The mixture is shaken vigorously to allow the compound to partition between the two immiscible layers until equilibrium is reached. The phases are then separated, and the concentration of the compound in each phase is measured.[16]

Workflow: OECD 107 Shake-Flask Method

Caption: Workflow for the OECD 107 Shake-Flask method.

Detailed Protocol (Abbreviated):

-

Preparation: Prepare mutually saturated solvents by shaking n-octanol and water for 24 hours and allowing them to separate. Prepare a stock solution of the test compound in the phase in which it is more soluble.

-

Test Run: In a suitable vessel, combine the n-octanol and water phases. Add a small volume of the stock solution. The total quantity of the substance should not exceed 0.01 mol/L in either phase.

-

Equilibration: Agitate the vessel at a constant temperature (20-25°C) until equilibrium is achieved.[14] A preliminary test can determine the necessary time.

-

Phase Separation: Centrifuge the vessel to break any emulsions and ensure a clean separation of the two phases.[17]

-

Analysis: Carefully sample each phase and determine the concentration of the test substance using a suitable analytical method (e.g., HPLC, GC, UV-Vis spectroscopy).[14]

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to that in the aqueous phase. The final LogP is the mean of at least three runs, which should fall within a range of ± 0.3 units.[14]

3.2 Reverse-Phase HPLC Method (OECD Guideline 117)

This is an indirect but rapid method for estimating LogP, particularly suitable for values in the range of 0 to 6.[18][19]

Principle: The method correlates a compound's retention time on a nonpolar stationary phase (like C18) with its lipophilicity.[18] A series of reference compounds with known LogP values are used to create a calibration curve. The LogP of the test substance is then determined by interpolating its retention time onto this curve.[19]

Workflow: OECD 117 RP-HPLC Method

Caption: Workflow for the OECD 117 RP-HPLC method.

Detailed Protocol (Abbreviated):

-

Reference Compounds: Select a series of structurally similar reference compounds with accurately known LogP values.

-

Chromatography: Use a reverse-phase HPLC system with a C18 column. The mobile phase is typically a mixture of methanol and water, run under isocratic conditions.[19]

-

Dead Time (t₀) Determination: Measure the column dead time, usually with an unretained compound (e.g., thiourea).

-

Retention Time Measurement: Inject the reference compounds and the test substance individually and record their retention times (tᵣ) in duplicate.[19]

-

Capacity Factor Calculation: For each compound, calculate the capacity factor, k = (tᵣ - t₀) / t₀.

-

Calibration: Plot log k of the reference compounds versus their known LogP values. The resulting linear regression equation serves as the calibration curve.

-

LogP Estimation: Use the log k value of the test substance in the regression equation to calculate its LogP.[18]

Implications for Drug Development

The shift in lipophilicity from replacing oxygen with sulfur is not merely an academic observation; it has profound, practical consequences in drug development.

-

Membrane Permeability: Increased lipophilicity, as seen in this compound, generally correlates with enhanced passive diffusion across biological membranes, such as the intestinal wall or the blood-brain barrier.[1] This can lead to improved oral absorption and better central nervous system (CNS) penetration.

-

Aqueous Solubility: The trade-off for increased lipophilicity is often reduced aqueous solubility. The lower lipophilicity and stronger hydrogen bonding capability of 4-morpholinoaniline suggest it will have higher solubility, which is a critical factor for intravenous formulations and can impact dissolution rates for oral dosage forms.

-

Metabolic Stability: The heteroatom can influence metabolism. Thioethers, like the one in thiomorpholine, are susceptible to oxidation by cytochrome P450 enzymes to form sulfoxides and sulfones.[20] This can be a metabolic liability or, in some cases, a pathway for bioactivation. The ether linkage in morpholine is generally more metabolically stable.

-

Off-Target Effects: Highly lipophilic compounds ("greasy" molecules) are often associated with promiscuous binding to unintended biological targets, leading to off-target toxicity. The modest increase in LogP for the thio-analog may need to be carefully balanced to avoid such liabilities.

Conclusion

The bioisosteric replacement of oxygen with sulfur in the morpholine ring of 4-morpholinoaniline to give this compound provides a clear and instructive example of how a subtle structural change can significantly modulate a critical physicochemical property. Due to sulfur's lower electronegativity, reduced hydrogen bonding capacity, and greater polarizability, This compound is demonstrably more lipophilic than its oxygen-containing counterpart .

This guide has not only elucidated the theoretical underpinnings of this difference but has also provided the authoritative experimental frameworks (OECD 107 and 117) necessary for its accurate quantification. For the drug development professional, understanding and predicting the impact of such bioisosteric changes on lipophilicity is paramount. It directly informs strategies for optimizing a compound's ADME profile, enabling the rational design of safer and more effective medicines.

References

-

OECD (1995), Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL: [Link]

-

Chemsrc (2025), 4-Morpholinoaniline | CAS#:2524-67-6. URL: [Link]

-

OECD iLibrary (n.d.), Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. URL: [Link]

-

ECETOC (n.d.), APPENDIX B: MEASUREMENT OF PARTITIONING (KOW). URL: [Link]

-

Zhao, Y. H., et al. (2001), A High-Throughput Method for Lipophilicity Measurement, Pharmaceutical Research. URL: [Link]

-

Analytice (2021), OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method. URL: [Link]

-

Biotecnologie BT (n.d.), Determination of the Partition Coefficient n-octanol/water. URL: [Link]

-

Patani, G. A., & LaVoie, E. J. (1996), Bioisosterism: A Rational Approach in Drug Design, Chemical Reviews. URL: [Link]

-

OECD (2004), Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL: [Link]

-

Wikipedia (n.d.), Thiomorpholine. URL: [Link]

-

Situ Biosciences (n.d.), OECD 117 – Partition Coefficient, HPLC Method. URL: [Link]

-

National Center for Biotechnology Information (n.d.), Thiomorpholine. PubChem Compound Summary for CID 67164. URL: [Link]

-

OECD iLibrary (n.d.), Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. URL: [Link]

-

Popp, M., et al. (2020), Experimental Determination of Octanol–Water Partition Coefficients of Selected Natural Toxins, Journal of Chemical & Engineering Data. URL: [Link]

-

Journal of Chemical Reviews (2021), Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. URL: [Link]

-

Journal of Chemical Reviews (2021), Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. URL: [Link]

-

ResearchGate (n.d.), Calculated logP values for investigated compounds. URL: [Link]

-

ResearchGate (n.d.), The calculated logP values of the investigated compounds with respect to the computational model. URL: [Link]

-

Kollar, J., et al. (2022), Synthesis of sulfur karrikin bioisosteres as potential neuroprotectives. National Center for Biotechnology Information. URL: [Link]

-

Kollar, J., et al. (2022), Synthesis of sulfur karrikin bioisosteres as potential neuroprotectives. PubMed. URL: [Link]

-

National Center for Biotechnology Information (n.d.), Benzenamine, 4-(4-morpholinyl)-. PubChem Compound Summary for CID 75655. URL: [Link]

-